

# head-to-head comparison of different commercial c-peptide immunoassays

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## A Head-to-Head Comparison of Commercial C-Peptide Immunoassays

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of C-peptide, a biomarker of endogenous insulin secretion, is critical in diabetes research, drug development, and clinical diagnostics. A variety of commercial immunoassays are available, each with its own set of performance characteristics. This guide provides an objective comparison of several widely used C-peptide immunoassays, supported by performance data and detailed experimental protocols to aid researchers in selecting the most appropriate assay for their needs.

## **Executive Summary**

C-peptide immunoassays are available in various formats, including Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and automated chemiluminescent immunoassays (CLIA/CMIA/ECLIA). While all aim to quantify C-peptide, significant discrepancies in results have been observed between different manufacturers' assays, even when calibrated against the same international reference standards.[1][2][3] This highlights the importance of understanding the specific performance characteristics of an assay before its implementation in a study. Key parameters for consideration include assay sensitivity, precision, accuracy, and specificity, particularly regarding cross-reactivity with proinsulin.



## **Quantitative Performance Data**

The following tables summarize the performance characteristics of several commercial C-peptide immunoassays. Data has been compiled from manufacturer product information and peer-reviewed studies. It is important to note that direct comparison of performance data between manufacturers can be challenging due to variations in study protocols and reporting standards.

Table 1: General Assay Characteristics

Manufacturer	Assay Name	Platform	Assay Principle	Sample Types
Mercodia	C-peptide ELISA	Microplate Reader	Sandwich ELISA	Serum, Plasma, Urine
ALPCO	C-peptide ELISA	Microplate Reader	Sandwich ELISA	Serum, Plasma
DRG International	C-Peptide ELISA (EIA-1293)	Microplate Reader	Competitive ELISA	Serum, Plasma, Urine
Roche	Elecsys C- Peptide	Cobas e Analyzers	ECLIA	Serum, Plasma, Urine
Abbott	ARCHITECT C- Peptide	ARCHITECT iSystem	СМІА	Serum, Plasma, Urine
Siemens	ADVIA Centaur C-Peptide	ADVIA Centaur Systems	CLIA	Serum, Plasma, Urine
Beckman Coulter	Access C- Peptide	Access Immunoassay Systems	CLIA	Serum, Plasma, Urine
DiaSorin	LIAISON C- Peptide	LIAISON Analyzers	CLIA	Serum, Plasma, Urine

Table 2: Assay Performance - Sensitivity and Range



Manufacturer	Assay Name	Measurement Range	Limit of Detection (LoD)	Limit of Quantitation (LoQ)
Mercodia	C-peptide ELISA	100 - 4000 pmol/L (0.3 - 12.0 ng/mL)[4]	≤ 25 pmol/L (0.076 ng/mL)[4]	Not specified
Mercodia	Ultrasensitive C- peptide ELISA	5 - 280 pmol/L (0.015 - 0.85 ng/mL)[5][6]	≤ 2.5 pmol/L (0.0076 ng/mL) [5][6]	9.7 pmol/L[7]
ALPCO	C-peptide ELISA	20 - 3000 pmol/L[8]	2.95 pmol/L[8][9]	Not specified
DRG International	C-Peptide ELISA (EIA-1293)	0.06 - 16 ng/mL[10][11]	0.064 ng/mL[11]	Not specified
Roche	Elecsys C- Peptide	0.003 - 60 nmol/L (in serum/plasma) [12]	0.003 nmol/L (0.010 ng/mL) [12]	Not specified
Abbott	ARCHITECT C- Peptide	0.01 - 30.00 ng/mL (in serum/plasma) [13]	0.01 ng/mL[14]	0.015 ng/mL[14]
Siemens	ADVIA Centaur C-Peptide	Not specified	< 0.1 μg/L[15]	Not specified
Beckman Coulter	Access C- Peptide	Not specified	≤ 0.01 ng/mL[16]	≤ 0.03 ng/mL[16]
DiaSorin	LIAISON C- Peptide	Not specified	Not specified	Not specified

Table 3: Assay Performance - Precision (Coefficient of Variation, CV%)



Manufacturer	Assay Name	Intra-Assay CV%	Inter-Assay CV%
Mercodia	C-peptide ELISA	2.6 - 3.2% (proinsulin assay)[17]	5.1 - 6.2% (proinsulin assay)[17]
ALPCO	C-peptide ELISA	Not specified	Not specified
DRG International	C-Peptide ELISA (EIA-1293)	5.2 - 9.4%[18]	2.9 - 9.9%[18]
Roche	Elecsys C-Peptide	Not specified	Not specified
Abbott	ARCHITECT C- Peptide	< 6.5% (Total imprecision)[14]	< 6.5% (Total imprecision)[14]
Siemens	ADVIA Centaur C- Peptide	3 - 5%[15]	4 - 10%[15]
Beckman Coulter	Access C-Peptide	Not specified	Not specified
DiaSorin	LIAISON C-Peptide	Not specified	Not specified

Table 4: Assay Performance - Accuracy and Specificity



Manufacturer	Assay Name	Recovery (%)	Proinsulin Cross- reactivity (%)
Mercodia	C-peptide ELISA	96 - 108%[19]	2%[4]
Mercodia	Ultrasensitive C- peptide ELISA	Not specified	5%[5][6]
ALPCO	C-peptide ELISA	82 - 111%[9]	Not specified
DRG International	C-Peptide ELISA (EIA-1293)	81 - 94% (in serum) [18]	Not specified
Roche	Elecsys C-Peptide	Not specified	Cross-reactivity with proinsulin and split products exists, but is considered not clinically significant in most cases.[12]
Abbott	ARCHITECT C- Peptide	91.2 - 100.9%[13][20]	Not specified
Siemens	ADVIA Centaur C- Peptide	Not specified	Not specified
Beckman Coulter	Access C-Peptide	Not specified	3%[16][21]
DiaSorin	LIAISON C-Peptide	Not specified	Not specified

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the different types of C-peptide immunoassays.

## Sandwich ELISA (e.g., Mercodia, ALPCO)

This protocol is a generalized procedure for a typical sandwich ELISA. Specific incubation times, volumes, and concentrations will vary by manufacturer.



- Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and any necessary dilutions of standards and samples.
- Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for C-peptide.
- Sample Addition: Pipette standards, controls, and samples into the appropriate wells.
- First Incubation: Add assay buffer to each well. Incubate for a specified time (e.g., 1-2 hours) at room temperature, typically with shaking.
- Washing: Aspirate the contents of the wells and wash each well multiple times (e.g., 6 times)
   with wash buffer.
- Conjugate Addition: Add a peroxidase-conjugated anti-C-peptide antibody to each well.
- Second Incubation: Incubate for a specified time (e.g., 1 hour) at room temperature, with shaking.
- Second Washing: Repeat the washing step.
- Substrate Addition: Add TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well.
- Third Incubation: Incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark.
- Stopping the Reaction: Add stop solution (e.g., sulfuric acid) to each well.
- Reading: Measure the optical density at 450 nm using a microplate reader.
- Calculation: Calculate the C-peptide concentration of the samples from the standard curve.

### **Competitive ELISA (e.g., DRG International EIA-1293)**

- Preparation: Similar to the sandwich ELISA, prepare all reagents, standards, and samples.
- Coating: The microtiter wells are coated with anti-mouse antibodies.



- Competitive Reaction: Pipette standards, controls, and samples into the wells, followed by a
  C-peptide-horseradish peroxidase (HRP) conjugate. A monoclonal antibody directed against
  C-peptide is also added. The endogenous C-peptide in the sample competes with the Cpeptide-HRP conjugate for binding to the primary antibody.
- Incubation: Incubate for a specified time (e.g., 60 minutes) at room temperature.
- Washing: Aspirate and wash the wells to remove unbound conjugate.
- Substrate Addition: Add TMB substrate to each well.
- Incubation: Incubate for a specified time (e.g., 20 minutes) at room temperature.
- Stopping the Reaction: Add stop solution.
- Reading: Measure the optical density at 450 nm. The amount of bound peroxidase conjugate is inversely proportional to the concentration of C-peptide in the sample.
- Calculation: Calculate the C-peptide concentration from the standard curve.

# Automated Chemiluminescent Immunoassays (e.g., Roche, Abbott, Siemens, Beckman Coulter, DiaSorin)

These assays are performed on automated platforms. The general principle is a two-site sandwich immunoassay with chemiluminescent detection.

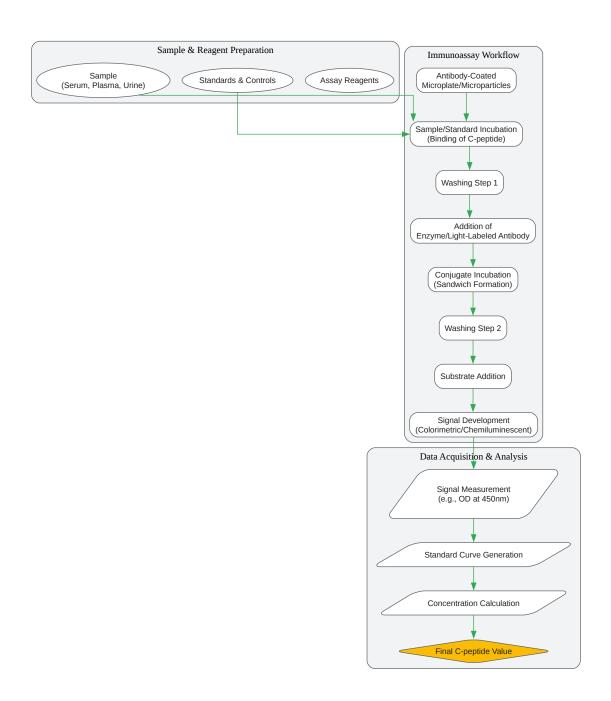
- Sample and Reagent Loading: Load patient samples, calibrators, controls, and reagent packs (containing microparticles, labeled antibodies, and other assay-specific reagents) onto the analyzer.
- First Incubation: The analyzer automatically pipettes the sample and biotinylated monoclonal C-peptide-specific antibody, and a monoclonal C-peptide-specific antibody labeled with a chemiluminescent compound (e.g., ruthenium complex for Roche ECLIA, acridinium for Abbott CMIA) into a reaction vessel. A sandwich complex is formed.
- Binding to Solid Phase: Streptavidin-coated microparticles are added, and the complex binds to the solid phase via the biotin-streptavidin interaction.



- Washing: The reaction mixture is washed to remove unbound components.
- Detection: The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured. A trigger solution is added to initiate the chemiluminescent reaction.
- Signal Measurement: The emitted light is measured by a photomultiplier tube. The intensity of the light signal is directly proportional to the C-peptide concentration in the sample.
- Calculation: The analyzer's software automatically calculates the C-peptide concentration based on a stored calibration curve.

## **Mandatory Visualizations**

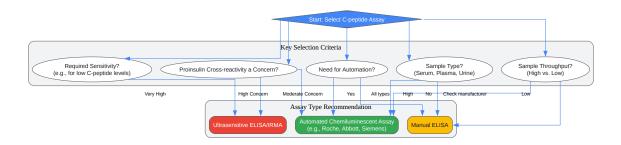




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Caption: General workflow of a C-peptide immunoassay.





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Caption: Decision tree for selecting a C-peptide immunoassay.

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